Ethyl 2-(4-bromophenoxy)acetate
Overview
Description
Ethyl 2-(4-bromophenoxy)acetate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom at the para position. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-bromophenoxy)acetate can be synthesized through several methods. One common method involves the reaction of 4-bromophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) and is carried out under reflux conditions to ensure complete reaction.
Another method involves the use of 4-bromophenol and ethyl chloroacetate in the presence of a base such as sodium hydroxide. This reaction also takes place in an organic solvent and requires heating to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous or mixed solvent systems.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Ester Hydrolysis: Formation of 4-bromophenoxyacetic acid.
Oxidation: Formation of 4-bromoquinone derivatives.
Scientific Research Applications
Ethyl 2-(4-bromophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromophenoxy)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Ethyl 2-(4-bromophenoxy)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-chlorophenoxy)acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Ethyl 2-(4-fluorophenoxy)acetate: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
Ethyl 2-(4-iodophenoxy)acetate: The presence of an iodine atom can enhance its reactivity in certain types of reactions.
Properties
IUPAC Name |
ethyl 2-(4-bromophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNIXLGEPMALSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290059 | |
Record name | ethyl (4-bromophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6964-29-0 | |
Record name | 6964-29-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66305 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl (4-bromophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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